molecular formula C9H7ClO3 B13119120 5-Acetyl-2-chlorobenzoic acid

5-Acetyl-2-chlorobenzoic acid

Cat. No.: B13119120
M. Wt: 198.60 g/mol
InChI Key: YRFYTAUPXZTMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-chlorobenzoic acid (IUPAC name: 2-chloro-5-acetylbenzoic acid) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an acetyl group (-COCH₃) at the 5-position of the aromatic ring. Structurally, it combines electron-withdrawing substituents (chlorine and acetyl), which significantly influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

5-acetyl-2-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

YRFYTAUPXZTMAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-chlorobenzoic acid typically involves the acetylation of 2-chlorobenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.

Industrial Production Methods: On an industrial scale, the production of 5-acetyl-2-chlorobenzoic acid may involve similar Friedel-Crafts acylation processes, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group, forming 2-chlorophthalic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol group, yielding 5-hydroxy-2-chlorobenzoic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Chlorophthalic acid.

    Reduction: 5-Hydroxy-2-chlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Acetyl-2-chlorobenzoic acid has been studied for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.

  • Analgesic Properties : Research indicates that derivatives of 5-acetamido-2-hydroxybenzoic acid, which are structurally related to 5-acetyl-2-chlorobenzoic acid, exhibit significant analgesic activity. In vivo studies demonstrated that these derivatives show superior binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical in pain pathways. The anti-nociceptive activity was validated through various tests including the writhing test and hot plate assay, showing effectiveness in reducing pain without causing significant side effects .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation. In studies involving carrageenan-induced paw edema models, derivatives demonstrated a marked reduction in edema formation, suggesting that they could serve as effective anti-inflammatory agents .

Pharmaceutical Applications

5-Acetyl-2-chlorobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds.

  • Synthesis of Antidiabetic Agents : It is utilized as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT-2) inhibitors, which are novel drugs for managing diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The synthesis methods for these inhibitors often involve complex organic reactions where 5-acetyl-2-chlorobenzoic acid plays a crucial role .

Cosmetic Formulations

In the cosmetic industry, 5-acetyl-2-chlorobenzoic acid is explored for its properties in skin care products.

  • Topical Applications : The compound has been investigated for its potential use in dermatological formulations. Studies have focused on its bioavailability and skin absorption characteristics, which are critical for ensuring efficacy when applied topically. Formulations containing this compound have shown good stability and skin compatibility, making it a candidate for further development in cosmetic products .

Table 1: Summary of Research Findings on 5-Acetyl-2-chlorobenzoic Acid

Application AreaKey FindingsReferences
AnalgesicsSignificant analgesic activity with high COX-2 binding affinity
Anti-inflammatoryEffective in reducing edema in animal models
Pharmaceutical SynthesisKey intermediate for SGLT-2 inhibitors
Cosmetic FormulationsGood stability and skin absorption properties

Mechanism of Action

The mechanism of action of 5-acetyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzoic acid backbone dictate key properties. Below is a comparative analysis of 5-acetyl-2-chlorobenzoic acid with positional isomers and analogs (Table 1):

Table 1: Comparative Properties of 5-Acetyl-2-chlorobenzoic Acid and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa* Key Substituents Applications/Sources
5-Acetyl-2-chlorobenzoic acid C₉H₇ClO₃ 214.61 (calculated) N/A ~2.8 2-Cl, 5-COCH₃ Pharmaceutical intermediate
5-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 171.58 209–213 ~4.5 2-Cl, 5-NH₂ Drug synthesis
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 171.57 231–235 ~4.7 4-Cl, 2-NH₂ Chemical reagent
5-Chloro-3-ethyl-2-hydroxybenzoic acid C₉H₉ClO₃ 200.62 N/A ~2.9 2-OH, 3-C₂H₅, 5-Cl Research chemical
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid C₁₄H₉Cl₂O₃ 311.13 N/A ~2.5 2-OCH₂C₆H₄Cl, 5-Cl Intermediate

*Note: pKa values are estimated based on substituent effects.

Key Observations

Acidity
  • The acetyl (-COCH₃) and chlorine (-Cl) groups in 5-acetyl-2-chlorobenzoic acid are both electron-withdrawing, lowering the pKa (~2.8) compared to benzoic acid (pKa ~4.2). This enhances its acidity, making it more reactive in deprotonation-driven reactions .
  • In contrast, 5-amino-2-chlorobenzoic acid (pKa ~4.5) exhibits reduced acidity due to the electron-donating -NH₂ group .
Melting Points
  • Amino-substituted analogs (e.g., 2-amino-4-chlorobenzoic acid, mp 231–235°C) have higher melting points than acetylated derivatives due to stronger intermolecular hydrogen bonding .
  • The acetyl group’s weaker hydrogen-bonding capability likely results in lower melting points for 5-acetyl-2-chlorobenzoic acid, though direct data is unavailable.
Solubility
  • Acetyl and chloro groups reduce water solubility compared to hydrophilic substituents like -NH₂. However, the acetyl group may enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to bulkier analogs like 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid .

Limitations of Available Data

Direct experimental data on 5-acetyl-2-chlorobenzoic acid is absent in the provided evidence. Properties are extrapolated from structural analogs and substituent trends. Further studies are needed to confirm its melting point, solubility, and precise applications.

Biological Activity

5-Acetyl-2-chlorobenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including analgesic, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

5-Acetyl-2-chlorobenzoic acid has the molecular formula C9H7ClO3. Its structure features a chlorobenzene ring with an acetyl group, which contributes to its reactivity and biological interactions. Understanding the chemical properties is crucial for exploring its biological implications.

1. Analgesic Activity

Research has demonstrated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant analgesic properties. In particular, studies have shown that these compounds can effectively bind to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways.

  • In Vivo Studies : In a study involving mice, the analgesic effect was assessed through the acetic acid-induced writhing test and the hot plate test. The results indicated that the compound displayed a potent anti-nociceptive effect with an effective dose of 4.95 mg/kg, significantly reducing pain responses compared to control groups .

2. Anti-inflammatory Activity

The anti-inflammatory properties of 5-acetyl-2-chlorobenzoic acid have also been investigated. It has been shown to reduce edema formation in various animal models.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins, thereby mitigating inflammatory responses .

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of 5-acetyl-2-chlorobenzoic acid have been explored in several cancer cell lines.

  • Cell Viability Studies : In vitro studies indicated that at certain concentrations (e.g., 50 µM), the compound increased cell viability in normal cells while demonstrating cytotoxic effects on cancerous cells . This dual action suggests potential therapeutic applications in cancer treatment.

Occupational Exposure Incident

A notable case study involved an occupational poisoning incident linked to chloroacetyl chloride, a related compound. The incident highlighted the risks associated with chemical exposure in industrial settings and provided insights into the potential neurotoxic effects of chlorinated compounds .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindingsReference
AnalgesicIn Vivo (writhing test)Effective dose: 4.95 mg/kg; significant pain reduction
Anti-inflammatoryCytokine assaysInhibition of TNF-α production
CytotoxicityCell viability assaysIncreased viability in normal cells; cytotoxic to cancer cells

Q & A

Q. What are the recommended synthetic routes for 5-Acetyl-2-chlorobenzoic acid in laboratory settings?

  • Methodological Answer: Synthesis of chlorinated benzoic acid derivatives often involves nitration, halogenation, or Friedel-Crafts acetylation. For example, 5-nitro-2-chlorobenzoic acid is synthesized via nitration of o-chlorobenzoic acid, followed by purification using recrystallization . For 5-Acetyl-2-chlorobenzoic acid, a plausible route could involve acetylation of 2-chlorobenzoic acid using acetic anhydride under controlled acidic conditions. Intermediate characterization via thin-layer chromatography (TLC) and melting point determination (e.g., mp 166–168°C for analogous compounds ) is critical for verifying reaction progress.

Q. How should researchers handle and store 5-Acetyl-2-chlorobenzoic acid to ensure stability?

  • Methodological Answer: Chlorinated benzoic acids are typically hygroscopic and light-sensitive. Storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C is recommended . For handling, use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation of fine particles, as outlined in safety protocols for structurally similar compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 5-Acetyl-2-chlorobenzoic acid derivatives be resolved?

  • Methodological Answer: Discrepancies in NMR or IR spectra may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (SCXRD) can resolve structural ambiguities, as demonstrated for 5-Chloro-2-hydroxybenzoic acid (monoclinic, P2₁/c, a = 23.526 Å, b = 3.7972 Å) . Pair experimental data with computational tools like density functional theory (DFT) to validate electronic environments of acetyl and chloro substituents.

Q. What strategies optimize the purification of 5-Acetyl-2-chlorobenzoic acid from reaction byproducts?

  • Methodological Answer: Employ gradient elution in column chromatography using silica gel and ethyl acetate/hexane mixtures. For polar byproducts, consider recrystallization in ethanol/water systems. Purity assessment via HPLC (C18 column, UV detection at 254 nm) ensures >97% purity, as validated for related chlorobenzoic acids .

Q. How do steric and electronic effects of the acetyl group influence the reactivity of 5-Acetyl-2-chlorobenzoic acid?

  • Methodological Answer: The acetyl group at the 5-position introduces steric hindrance and electron-withdrawing effects, altering nucleophilic substitution kinetics. Compare reaction rates with non-acetylated analogs (e.g., 2-chlorobenzoic acid) under identical conditions. Kinetic studies using UV-Vis spectroscopy or GC-MS can quantify these effects .

Safety and Compliance

Q. What are the critical safety protocols for handling 5-Acetyl-2-chlorobenzoic acid in electrophilic substitution reactions?

  • Methodological Answer: Use flame-retardant lab coats and chemical-resistant gloves (e.g., Viton®) when working with acetylating agents like acetic anhydride . Ensure proper ventilation to mitigate exposure to volatile intermediates. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Analytical and Structural Characterization

Q. Which analytical techniques are most effective for confirming the structure of 5-Acetyl-2-chlorobenzoic acid?

  • Methodological Answer: Combine FT-IR (C=O stretch ~1680 cm⁻¹), ¹H NMR (acetyl proton at δ 2.6–2.8 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. SCXRD provides definitive structural proof, as applied to 5-Chloro-2-hydroxybenzoic acid .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in 5-Acetyl-2-chlorobenzoic acid synthesis?

  • Methodological Answer: Document reaction parameters (temperature, stoichiometry, catalyst loading) rigorously. Use design of experiments (DoE) to identify critical variables. Reproducibility is enhanced by standardized purification protocols, such as those for 5-nitro-2-chlorobenzoic acid .

Application in Drug Discovery

Q. What role does 5-Acetyl-2-chlorobenzoic acid play as a building block in pharmaceutical intermediates?

  • Methodological Answer: Chlorobenzoic acids are precursors to bioactive molecules like dapagliflozin and tigolaner . The acetyl group can be functionalized into amides or esters for target-specific modifications. Screen derivatives using in vitro assays (e.g., enzyme inhibition) followed by ADMET profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.